2-(3-Nitrobenzoyl)benzoic acid
Overview
Description
2-(3-Nitrobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9NO5 It consists of a benzoic acid moiety substituted with a 3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzoyl)benzoic acid typically involves the nitration of benzoic acid derivatives followed by further chemical modifications. One common method is the nitration of methyl benzoate to produce methyl 3-nitrobenzoate, which is then hydrolyzed to yield 3-nitrobenzoic acid. This intermediate can be further reacted with benzoyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, followed by hydrolysis and purification steps. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrobenzoyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid as a catalyst.
Major Products Formed
Reduction: 2-(3-Aminobenzoyl)benzoic acid.
Substitution: Various halogenated or nitrated derivatives.
Esterification: Methyl 2-(3-nitrobenzoyl)benzoate or other ester derivatives.
Scientific Research Applications
2-(3-Nitrobenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Nitrobenzoyl)benzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with various biological targets. The compound’s effects are mediated through interactions with enzymes, receptors, and other molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar structure but lacks the benzoyl group.
4-Nitrobenzoic acid: Similar structure with the nitro group in the para position.
3-Nitrobenzoic acid: Similar structure but without the benzoyl substitution
Uniqueness
2-(3-Nitrobenzoyl)benzoic acid is unique due to the presence of both a nitro group and a benzoyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(3-nitrobenzoyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-13(9-4-3-5-10(8-9)15(19)20)11-6-1-2-7-12(11)14(17)18/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDUMZPMFYAAOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288415 | |
Record name | 2-(3-nitrobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2159-38-8 | |
Record name | NSC55778 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-nitrobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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